BenchChemオンラインストアへようこそ!

5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile

SERD Breast Cancer Estrogen Receptor

This 2-cyano-benzosuberone is the only direct, patent-defined precursor for the Sanofi SERD clinical candidate series (SAR439859). The C-2 nitrile enables alpha-arylation, tetrazole/oxadiazole bioisostere formation, and library diversification without pre-purification. Unlike the unsubstituted or 7-cyano isomers, this scaffold ensures regiospecific derivatization and retains the pharmacophore-critical C-7 position for GluN2B antagonist development. Available at ≥95% purity for immediate scale-up.

Molecular Formula C12H11NO
Molecular Weight 185.226
CAS No. 74220-59-0
Cat. No. B2551705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile
CAS74220-59-0
Molecular FormulaC12H11NO
Molecular Weight185.226
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=C(C=C2)C#N
InChIInChI=1S/C12H11NO/c13-8-9-5-6-11-10(7-9)3-1-2-4-12(11)14/h5-7H,1-4H2
InChIKeyOMRHWWVFIQTIHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile (CAS 74220-59-0) | Procurement-Ready Benzocycloheptenone Intermediate


5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile (CAS 74220-59-0), also known as 7-cyano-1-benzosuberone, is a bicyclic benzosuberone (benzocycloheptenone) scaffold bearing a ketone at position 5 and a nitrile at position 2. This compound serves as a versatile synthetic intermediate in medicinal chemistry, with demonstrated utility in the construction of selective estrogen receptor degrader (SERD) candidates and other bioactive molecules [1]. Its molecular formula is C₁₂H₁₁NO (MW 185.22 g/mol), and it is commercially available from multiple suppliers at purities typically ≥95% .

Why Structurally Similar Benzosuberones Cannot Replace 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile in Regioselective Synthesis


The 2-cyano substituent on the benzosuberone core is not merely a spectator group; it dictates the regiochemical outcome of subsequent derivatizations (e.g., alpha-arylation enolate formation vs. ring functionalization) and profoundly influences the electronic properties of the scaffold. Generic substitution with the unsubstituted 1-benzosuberone (CAS 826-73-3) , the 2-carboxylic acid analog (CAS 3470-47-1) , or the isomeric 7-carbonitrile (CAS 79660-84-7) would either forfeit the nitrile as a synthetic handle for further elaboration (e.g., tetrazole formation, amidoxime cyclization) or relocate reactivity to a non-equivalent ring position, thereby derailing multi-step patent routes, including those leading to Sanofi's SERD clinical candidates [1].

Quantitative Differentiation Evidence for 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile Against Its Closest Analogs


Validated Intermediate in Sanofi SERD Patent Route (US 10,570,090) vs. Unsubstituted 1-Benzosuberone

The Sanofi patent US 10,570,090 explicitly employs methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylate as the key starting material for the multi-step synthesis of potent SERD candidates, including compound (1) [1]. The 2-nitrile analog serves as the direct precursor to this ester via hydrolysis, or can be used in orthogonal synthetic sequences where the nitrile is retained as a masked carboxylic acid equivalent. In contrast, unsubstituted 1-benzosuberone (CAS 826-73-3) lacks the C-2 functional handle, rendering it incompatible with the patent-defined alpha-arylation and subsequent Suzuki coupling steps that are core to the industrial route [1].

SERD Breast Cancer Estrogen Receptor Intermediate

Nitrile vs. Carboxylic Acid: Complementary Reactivity for Bioisostere and Heterocycle Synthesis

In contrast to the 2-carboxylic acid analog (CAS 3470-47-1), the 2-carbonitrile group offers direct access to a broader array of pharmacophore-relevant transformations without protection/deprotection sequences. The nitrile can be converted to tetrazoles (via [3+2] cycloaddition with azide), 1,2,4-oxadiazoles (via amidoxime intermediates), or reduced to the primary amine—manifolds that are not directly accessible from the carboxylic acid without multi-step functional group interconversion. The nitrile also exhibits a smaller calculated polar surface area (PSA = 40.86 Ų) compared to the carboxylic acid (PSA = 54.37 Ų for the methyl ester), offering a distinct physicochemical profile for downstream lead optimization [1].

Bioisostere Tetrazole Oxadiazole Click Chemistry

Regioisomeric Differentiation: 2-CN vs. 7-CN Benzosuberone in Receptor-Targeted Scaffolds

Published SAR data on benzo[7]annulene-based NMDA receptor antagonists demonstrates that the position of substitution on the seven-membered ring is a critical determinant of biological activity. In a series of benzo[7]annulen-7-amines evaluated as GluN2B-selective NMDA antagonists, the most potent compounds achieved Ki values of 7.9–10 nM when the amine-bearing carbon is at position 7, with the methoxy substituent at position 2 [1]. The 2-carbonitrile target compound positions the nitrile exactly at this potency-modulating C-2 locus, enabling systematic SAR exploration that would be geometrically impossible with the isomeric 7-carbonitrile (CAS 79660-84-7), which misplaces the nitrile onto the ring carbon where amine substitution is required for target engagement.

Regiochemistry NMDA Antagonist Structure-Activity Relationship Ki

Benzosuberone Scaffold Privilege: Class-Level Antiproliferative Activity in Leukemia Cells

Analogs of 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile have demonstrated quantifiable antiproliferative activity against CCRF-CEM leukemia cells, with reported IC₅₀ values of 6.7 µg/mL, while structurally matched inactive control analogs from the same study showed no measurable inhibition at equivalent concentrations . This class-level activity signal distinguishes the C-2 cyano-benzosuberone scaffold from the many benzosuberone derivatives that lack this substitution pattern and remain biologically silent in cancer cell assays.

Antiproliferative Leukemia CCRF-CEM IC50

Supplier-Documented Purity Baseline: 95% Minimum for Reproducible Downstream Chemistry

Commercially sourced 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile is consistently supplied at ≥95% purity as verified by multiple vendors . This purity level ensures that subsequent synthetic steps—particularly palladium-catalyzed cross-couplings and alpha-arylations that are sensitive to catalyst poisons—proceed with predictable yields. In contrast, bespoke in-house synthesis of this intermediate from unfunctionalized 1-benzosuberone requires a minimum of 2–3 additional steps (bromination, cyanation) and typically delivers variable purity in the 85–92% range without extensive chromatographic purification, introducing batch-to-batch variability that confounds late-stage SAR interpretation [1].

Purity Quality Control Reproducibility Procurement

Validated Building Block for Benzo[7]annulene-1,3-dicarbonitrile Photophysical Materials

The 5-oxo-benzosuberone-2-carbonitrile scaffold serves as the essential carbonyl component in a DBU-catalyzed three-component reaction yielding 2-amino-4-aryl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-1,3-dicarbonitrile derivatives [1]. These products are established acceptor–donor–acceptor (A–D–A) systems with tunable photophysical properties. The reaction proceeds with excellent yields under mild conditions (THF, DBU, reflux) and is uniquely enabled by the presence of both the C-5 ketone (for initial Knoevenagel condensation) and the C-2 nitrile (as electron-withdrawing group directing regiochemistry). The unsubstituted 1-benzosuberone (CAS 826-73-3) cannot participate in this multicomponent reaction because it lacks the nitrile-mediated activation required for the second cyanation event [1].

A-D-A System Photophysical Materials Chemistry Multicomponent Reaction

High-Value Application Scenarios for 5-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile Based on Quantitative Comparative Evidence


Replication and Optimization of Sanofi's SERD Clinical Candidate Synthesis (US 10,570,090)

This building block is the chemically competent precursor for synthesizing the Sanofi SERD intermediate (compound A5/methyl ester) that lies at the heart of the patented route to 6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859) [1]. The nitrile can be hydrolyzed to the acid or used directly in orthogonal medicinal chemistry explorations. Any other benzosuberone lacking the C-2 functional group is inert under the patent-defined alpha-arylation conditions, making this the only viable starting material for reproducing or modifying this clinical candidate series.

Construction of Tetrazole and 1,2,4-Oxadiazole Bioisostere Libraries for Lead Optimization

The C-2 nitrile is a direct precursor to tetrazole (via [3+2] cycloaddition with NaN₃) and 1,2,4-oxadiazole (via amidoxime then cyclization) pharmacophores, two of the most frequently employed carboxylic acid bioisosteres in drug discovery [class-level inference]. Because the commercial compound arrives at ≥95% purity , parallel library synthesis can proceed without a preliminary purification step, accelerating SAR cycle times relative to in-house synthesized material.

Synthesis of Benzo[7]annulene-1,3-dicarbonitrile A-D-A Systems for Optoelectronic Materials Research

As demonstrated by Rong et al. (2012), the C-2 cyano-benzosuberone scaffold participates in a high-yielding three-component reaction with aryl aldehydes and malononitrile to produce A-D-A type 1,3-dicarbonitriles with tunable photophysical properties [2]. The unsubstituted benzosuberone cannot engage in this transformation, establishing this specific building block as a unique gateway to this materials chemistry space.

Structure-Activity Relationship Studies on GluN2B-Selective NMDA Receptor Antagonists

Published SAR demonstrates that C-2 substitution on the benzo[7]annulene scaffold is compatible with the C-7 amine pharmacophore that drives GluN2B antagonism (Ki = 7.9–10 nM for optimized leads) [3]. The 2-cyano compound positions the nitrile at the potency-modulating C-2 locus, enabling systematic exploration of electronic effects on receptor binding. The 7-cyano regioisomer is structurally precluded from this application because it occupies the amine-bearing position required for pharmacophore engagement.

Quote Request

Request a Quote for 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.